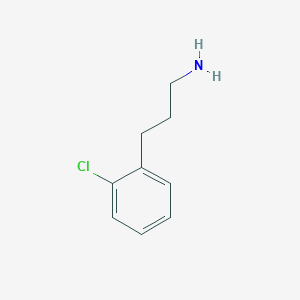

3-(2-Chlorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVNNEPIXJSRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409456 | |

| Record name | 3-(2-chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18655-48-6 | |

| Record name | 2-Chlorobenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-(2-Chlorophenyl)propan-1-amine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical properties of 3-(2-Chlorophenyl)propan-1-amine. It also includes detailed experimental protocols for the determination of key physical characteristics, offering a framework for laboratory investigation.

Core Physical Properties

3-(2-Chlorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H12ClN.[1][2] The existing literature provides foundational information, though some physical properties require experimental determination for definitive values.

Data Presentation: Physical Properties of 3-(2-Chlorophenyl)propan-1-amine

| Physical Property | Value | Source |

| CAS Number | 18655-48-6 | [1][2] |

| Molecular Formula | C9H12ClN | [1][2] |

| Molecular Weight | 169.65 g/mol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for determining the primary physical properties of a liquid amine like 3-(2-Chlorophenyl)propan-1-amine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurement, especially with small sample volumes, the micro-boiling point or Thiele tube method is recommended.[3]

Methodology: Thiele Tube Method [3]

-

Sample Preparation: Place a small amount of the liquid sample (a few milliliters) into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently and slowly.[3] As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Observation: Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Boiling Point Determination: The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[3]

Determination of Melting Point

Should the compound be a solid at room temperature, or to determine its freezing point, a melting point apparatus would be utilized.

Methodology: Capillary Method [4][5][6]

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube sealed at one end.[6] The tube should be filled to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[7]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital densitometer.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be recorded.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Modern digital densitometers, such as those from Anton Paar, can also provide highly accurate density measurements.

Determination of Solubility

Solubility tests are performed to determine the qualitative solubility of the compound in various solvents.

Methodology: Qualitative Solubility Testing [8][9][10][11][12]

-

Sample Preparation: In a series of small test tubes, add a small, measured amount of 3-(2-Chlorophenyl)propan-1-amine (e.g., 5 drops or a specific mass).[8][9]

-

Solvent Addition: To each test tube, add a measured volume (e.g., 2 mL) of a different solvent (e.g., water, 10% HCl, 10% NaOH, diethyl ether, ethanol).[8][9]

-

Mixing and Observation: Vigorously stir or shake each test tube.[8][9] Observe whether the amine dissolves completely, is partially soluble, or is insoluble. Note any changes in color, temperature, or odor.[8]

-

pH Measurement: For aqueous solutions, the pH can be measured using pH paper to determine the basicity of the amine.[8][9] Amines are expected to be basic.[9] The solubility in acidic solution (10% HCl) is a key characteristic of amines, as they form water-soluble ammonium salts.[9][10]

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westlab.com [westlab.com]

- 5. thinksrs.com [thinksrs.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chemhaven.org [chemhaven.org]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. www1.udel.edu [www1.udel.edu]

- 12. studylib.net [studylib.net]

Spectroscopic Analysis of 3-(2-Chlorophenyl)propan-1-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)propan-1-amine is a primary amine of interest in medicinal chemistry and drug discovery due to its structural relation to known pharmacologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic and analytical applications. This technical guide provides a summary of the available spectroscopic data and outlines the general experimental protocols for acquiring such data. However, it is important to note that as of the latest literature review, detailed, publicly available experimental spectra for this specific compound (CAS 18655-48-6) are scarce. This guide, therefore, also serves to highlight the predicted spectral characteristics based on its chemical structure and provides generalized methodologies for researchers to obtain and analyze this data.

Chemical Structure and Properties

-

IUPAC Name: 3-(2-chlorophenyl)propan-1-amine

The structure consists of a propyl amine chain attached to a benzene ring substituted with a chlorine atom at the ortho position. This structure is the basis for predicting its spectroscopic behavior.

Predicted Spectroscopic Data

In the absence of publicly available spectra, the following tables summarize the expected spectroscopic data for 3-(2-chlorophenyl)propan-1-amine based on its structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 2.8 - 3.0 | Triplet | 2H | Methylene protons (-CH₂-Ar) |

| ~ 2.6 - 2.8 | Triplet | 2H | Methylene protons (-CH₂-NH₂) |

| ~ 1.7 - 1.9 | Quintet | 2H | Methylene protons (-CH₂-CH₂-CH₂) |

| (Variable) | Singlet | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 145 | Quaternary aromatic carbon (C-Cl) |

| ~ 125 - 135 | Aromatic carbons (CH) |

| ~ 40 - 45 | Methylene carbon (-CH₂-NH₂) |

| ~ 30 - 35 | Methylene carbon (-CH₂-Ar) |

| ~ 30 - 35 | Methylene carbon (-CH₂-CH₂-CH₂) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3300 - 3500 | Medium | N-H stretch (primary amine, two bands) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| 1580 - 1650 | Medium | N-H bend (scissoring) |

| 1450 - 1500 | Medium | Aromatic C=C stretch |

| 1000 - 1100 | Strong | C-N stretch |

| 750 - 780 | Strong | C-Cl stretch / ortho-disubstituted C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 169/171 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ due to ³⁵Cl and ³⁷Cl (3:1 ratio) |

| 152 | [M - NH₃]⁺ |

| 138 | [M - CH₂NH₂]⁺ |

| 125 | [C₇H₆Cl]⁺ (chlorotropylium ion) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 3-(2-chlorophenyl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron ionization (EI) is a common method for this type of molecule.

-

Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to form ions. The ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like 3-(2-chlorophenyl)propan-1-amine.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. CAS 18655-48-6 | 3-(2-Chloro-phenyl)-propylamine - Synblock [synblock.com]

- 4. 3-(2-chlorophenyl)propan-1-amine | 18655-48-6 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-(2-CHLOROPHENYL)PROPAN-1-AMINE;18655-48-6 [abichem.com]

- 7. scbt.com [scbt.com]

1H NMR spectrum of 3-(2-Chlorophenyl)propan-1-amine

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Chlorophenyl)propan-1-amine

Introduction

3-(2-Chlorophenyl)propan-1-amine is an organic compound of interest in various fields of chemical research, including as a building block in the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of such molecules. This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 3-(2-Chlorophenyl)propan-1-amine, outlines a standard experimental protocol for its acquisition, and presents the logical relationships of proton environments and experimental workflows through diagrams.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 3-(2-Chlorophenyl)propan-1-amine. These predictions are derived from established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and typical coupling constants for similar structural motifs.[1]

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-4', H-5', H-6' | Aromatic Protons | 7.10 - 7.40 | 4H | Multiplet (m) | N/A |

| H-1 | -CH₂-NH₂ | ~ 2.95 | 2H | Triplet (t) | ~ 7.5 |

| H-3 | Ar-CH₂- | ~ 2.85 | 2H | Triplet (t) | ~ 7.6 |

| H-2 | -CH₂-CH₂-CH₂- | ~ 1.90 | 2H | Multiplet (m) | ~ 7.5 |

| -NH₂ | Amine Protons | 1.0 - 3.0 (variable) | 2H | Broad Singlet (br s) | N/A |

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature and may exchange with deuterium if D₂O is present.[2]

Detailed Signal Analysis

The predicted ¹H NMR spectrum of 3-(2-Chlorophenyl)propan-1-amine displays distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

-

Aromatic Region (7.10 - 7.40 ppm): The four protons on the 2-chlorophenyl ring are expected to resonate in this downfield region. Due to the influence of the chloro-substituent and the propyl chain, these protons are chemically non-equivalent and will exhibit complex splitting patterns from both ortho, meta, and para couplings, resulting in an overlapping multiplet.[3]

-

Aliphatic Chain:

-

H-1 Protons (~2.95 ppm): The methylene group adjacent to the electron-withdrawing amine group (-NH₂) is deshielded and appears as a triplet due to vicinal coupling with the H-2 protons.

-

H-3 Protons (~2.85 ppm): The benzylic methylene protons are deshielded by the aromatic ring and also appear as a triplet from coupling to the H-2 protons.

-

H-2 Protons (~1.90 ppm): This central methylene group is coupled to both the H-1 and H-3 protons. This will likely result in a multiplet, theoretically a quintet or sextet if the coupling constants are similar.[4]

-

-

Amine Protons (1.0 - 3.0 ppm): The two protons of the primary amine typically appear as a broad singlet. Their chemical shift is variable and the signal may not show coupling to adjacent protons due to rapid chemical exchange.[2]

The through-bond J-coupling relationships for the aliphatic chain are visualized below.

Caption: J-Coupling network in 3-(2-Chlorophenyl)propan-1-amine.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum is detailed below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of 3-(2-Chlorophenyl)propan-1-amine.[5]

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as the chemical shift reference at 0.00 ppm.[2]

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[7] The final sample height in the tube should be approximately 4-5 cm.[5][7]

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]

-

Acquisition Time (AQ): Approximately 3-4 seconds to ensure good resolution.[9][10]

-

Relaxation Delay (D1): 1-2 seconds. A longer delay (5x the longest T₁) is necessary for accurate quantitative analysis.[11]

-

Pulse Width: A 30° or 45° pulse is typically used for routine spectra.[9]

-

Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Spectral Width (SW): A range of approximately 12-16 ppm is appropriate to cover the expected signals.

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier transform.[12]

-

Phasing: The resulting spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[13]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.[13]

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm).[1]

-

Integration: The relative areas under each signal are integrated to determine the ratio of protons giving rise to each signal.

The overall workflow for NMR analysis is depicted in the following diagram.

Caption: General workflow for ¹H NMR sample preparation, acquisition, and data processing.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural verification of 3-(2-Chlorophenyl)propan-1-amine. The predicted spectrum exhibits characteristic signals for the substituted aromatic ring and the propyl amine side chain, with chemical shifts and coupling patterns that are consistent with its structure. By following standardized experimental and processing protocols, a high-quality spectrum can be obtained, allowing for unambiguous assignment of the proton signals and confirmation of the molecular identity.

References

- 1. benchchem.com [benchchem.com]

- 2. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. guidechem.com [guidechem.com]

- 4. Propylamine(107-10-8) 1H NMR spectrum [chemicalbook.com]

- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. mun.ca [mun.ca]

- 8. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 9. books.rsc.org [books.rsc.org]

- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

13C NMR Chemical Shifts of 2-Chlorophenylpropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-chlorophenylpropanamine. Due to the absence of experimentally derived public data for this specific compound, this document presents predicted values obtained from computational models. It also outlines a comprehensive experimental protocol for acquiring 13C NMR spectra, adaptable for this and structurally related compounds.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for 2-chlorophenylpropanamine have been predicted using computational algorithms. These predictions are based on extensive databases of known chemical shifts and sophisticated modeling of the molecule's electronic environment. The predicted values provide a valuable reference for the identification and characterization of this compound.

Below is a table summarizing the predicted 13C NMR chemical shifts for each carbon atom in the 2-chlorophenylpropanamine molecule. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the phenylpropanamine skeleton.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-NH2) | ~ 50-60 |

| C2 (CH) | ~ 40-50 |

| C3 (CH3) | ~ 15-25 |

| C1' (C-Cl) | ~ 130-140 |

| C2' | ~ 125-135 |

| C3' | ~ 128-138 |

| C4' | ~ 120-130 |

| C5' | ~ 125-135 |

| C6' | ~ 120-130 |

Note: These are estimated values and may vary from experimental results depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of a primary amine like 2-chlorophenylpropanamine.

1. Sample Preparation

-

Sample Purity: Ensure the sample of 2-chlorophenylpropanamine is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules.[1] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).[2] The choice of solvent can slightly influence the chemical shifts.

-

Concentration: For a 13C NMR spectrum, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope.[3] A sample concentration of 20-50 mg dissolved in 0.5-0.7 mL of deuterated solvent is recommended.[1][2][4]

-

Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]

-

NMR Tube: Use a high-quality, clean NMR tube to ensure optimal magnetic field homogeneity.[1]

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the 13C probe to the resonance frequency to ensure efficient transfer of radiofrequency power.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (typically 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans (ns): Due to the low sensitivity of 13C NMR, a larger number of scans is required. Typically, 1024 to 4096 scans or more may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

-

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the chemical shift scale to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining a 13C NMR spectrum of 2-chlorophenylpropanamine.

Caption: A flowchart outlining the major stages of 13C NMR analysis.

References

An In-Depth Technical Guide to Interpreting the IR Spectrum of Substituted Phenylpropanamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for interpreting the Infrared (IR) spectra of substituted phenylpropanamines, a class of compounds with significant interest in medicinal chemistry and pharmacology. Understanding the vibrational characteristics of these molecules is crucial for their identification, structural elucidation, and quality control.

Introduction to the IR Spectroscopy of Phenylpropanamines

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

For substituted phenylpropanamines, the IR spectrum reveals key information about the core structure, including the phenyl ring, the propanamine side chain, and the nature and position of various substituents. By analyzing the characteristic absorption bands, researchers can confirm the presence of specific functional groups and deduce structural features of the molecule.

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. The two most common methods for analyzing solid samples like many substituted phenylpropanamines are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix, typically potassium bromide (KBr).

Methodology:

-

Sample Grinding: Finely grind approximately 1-2 mg of the solid phenylpropanamine sample using an agate mortar and pestle. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.

-

Mixing with KBr: Add 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample. Mix thoroughly to ensure a homogenous dispersion.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the KBr matrix.

-

Sample Analysis: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular and rapid method that requires minimal sample preparation. It is particularly useful for analyzing powdered solids directly.[1]

Methodology:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the powdered phenylpropanamine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Sample Analysis: Acquire the IR spectrum. The evanescent wave from the ATR crystal penetrates a few micrometers into the sample, and the resulting spectrum is recorded.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Interpreting the IR Spectrum: A Systematic Approach

The interpretation of an IR spectrum involves correlating the observed absorption bands with specific molecular vibrations. A systematic approach is crucial for accurate structural elucidation.

Characteristic IR Absorption Bands of Substituted Phenylpropanamines

The following tables summarize the key IR absorption frequencies for the core phenylpropanamine structure and the modifications introduced by common substituents. The exact positions of the peaks can vary depending on the specific molecule and its environment.

Table 1: Core Phenylpropanamine Structure

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Amine (N-H) | ||||

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Medium | Characteristic doublet for primary amines. |

| N-H Scissoring Bend | 1650 - 1580 | Medium | ||

| Secondary Amine (-NH-) | N-H Stretch | 3350 - 3310 (one band) | Medium, Sharp | Single sharp peak for secondary amines. |

| N-H Bend | 1580 - 1490 | Medium | ||

| Alkyl (C-H) | ||||

| Propyl Chain (-CH₃, -CH₂, -CH) | C-H Stretch | 2960 - 2850 | Strong | Typically multiple sharp peaks. |

| -CH₃ Bend | ~1450 and ~1375 | Medium | ||

| -CH₂ Bend | ~1465 | Medium | ||

| Aromatic (Phenyl Ring) | ||||

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | Peaks appear at higher frequency than alkyl C-H stretches. |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak | Often appear as a set of sharp bands. |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these bands is highly indicative of the substitution pattern on the phenyl ring. | |

| C-N Bond | ||||

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium |

Table 2: Influence of Common Substituents

| Substituent | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Hydroxy (-OH) on Ring | O-H Stretch | 3600 - 3200 | Strong, Broad | Broadness is due to hydrogen bonding. |

| C-O Stretch | 1260 - 1180 | Strong | ||

| Methoxy (-OCH₃) on Ring | C-H Stretch (in -CH₃) | 2960 - 2850 | Medium | |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | ||

| Symmetric C-O-C Stretch | 1075 - 1020 | Strong | ||

| Methylenedioxy (-O-CH₂-O-) | C-H Stretch (in -CH₂) | 2900 - 2880 | Medium | |

| C-O Stretch | ~1250 and ~1040 | Strong | Two characteristic strong bands. | |

| Carbonyl (C=O) on Side Chain (Cathinones) | C=O Stretch | 1700 - 1674 | Strong | A very prominent and sharp peak.[2] |

| Halogens (F, Cl, Br) on Ring | C-X Stretch | 1400 - 1000 (C-F) | Strong | The position is highly dependent on the specific halogen and its position. |

| 850 - 550 (C-Cl) | Strong | |||

| 690 - 515 (C-Br) | Strong |

Case Studies: Interpreting Spectra of Key Phenylpropanamines

Amphetamine

The IR spectrum of amphetamine, a primary amine, will prominently feature a doublet in the 3400-3250 cm⁻¹ region due to the asymmetric and symmetric N-H stretching of the -NH₂ group. Strong C-H stretching bands from the alkyl side chain will be observed below 3000 cm⁻¹, while weaker aromatic C-H stretches will appear just above 3000 cm⁻¹. The aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region, and the out-of-plane C-H bending will indicate a monosubstituted phenyl ring.

Methamphetamine

As a secondary amine, methamphetamine's IR spectrum is distinguished by a single, sharp N-H stretching band around 3350-3310 cm⁻¹.[3][4][5] The absence of the characteristic doublet for a primary amine is a key differentiating feature from amphetamine. The spectrum will also show an absorption shoulder around 1430 cm⁻¹ corresponding to the bending vibration of the N-methyl group.[5] Other features, such as the alkyl and aromatic C-H and C=C stretches, will be similar to those of amphetamine.

Mephedrone (4-Methylmethcathinone)

Mephedrone, a substituted cathinone, introduces a carbonyl group on the side chain. Its IR spectrum is dominated by a very strong C=O stretching absorption in the range of 1700-1674 cm⁻¹.[2] This peak is a clear indicator of the cathinone structure. The spectrum will also show features of a secondary amine (N-H stretch) and the aromatic substitution pattern corresponding to a 4-substituted (para) phenyl ring.

Conclusion

The interpretation of IR spectra of substituted phenylpropanamines is a powerful tool for structural characterization. By systematically analyzing the different regions of the spectrum and correlating the observed absorption bands with known vibrational frequencies, researchers can confidently identify key functional groups and deduce the overall molecular structure. This guide provides a foundational framework for this analysis, which, when combined with other analytical techniques such as NMR and mass spectrometry, enables the comprehensive characterization of these important compounds.

References

- 1. jascoinc.com [jascoinc.com]

- 2. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D2AN02014A [pubs.rsc.org]

Mass Spectrometry of 3-(2-Chlorophenyl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(2-Chlorophenyl)propan-1-amine, a compound of interest in pharmaceutical research and development. Due to the absence of publicly available mass spectral data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental mass spectrometry principles to predict its fragmentation behavior. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) are provided, along with predicted quantitative data for the major fragment ions. This document serves as a valuable resource for researchers involved in the synthesis, characterization, and analysis of this and structurally related compounds.

Introduction

3-(2-Chlorophenyl)propan-1-amine is a primary amine containing a chlorinated aromatic ring. Its structural motifs are found in a variety of pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation patterns is essential for unambiguous identification and for the development of robust analytical methods. This guide outlines the predicted electron ionization (EI) mass spectrum of the target compound and provides a detailed methodology for its analysis.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of 3-(2-Chlorophenyl)propan-1-amine is predicted to be influenced by several key structural features: the primary amine group, the propyl chain, and the ortho-substituted chlorophenyl ring. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

The molecular weight of 3-(2-Chlorophenyl)propan-1-amine (C₉H₁₂ClN) is 169.65 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl).

Table 1: Predicted Major Fragment Ions for 3-(2-Chlorophenyl)propan-1-amine

| m/z (³⁵Cl) | m/z (³⁷Cl) | Predicted Relative Intensity | Proposed Ion Structure | Fragmentation Pathway |

| 169 | 171 | Low | [C₉H₁₂ClN]⁺˙ | Molecular Ion |

| 140 | 142 | Moderate | [C₈H₉Cl]⁺˙ | Loss of •CH₂NH₂ |

| 125 | 127 | High | [C₇H₅Cl]⁺˙ | Loss of C₃H₇N |

| 111 | 113 | Moderate | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 91 | - | Moderate | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | - | Low | [C₆H₅]⁺ | Phenyl cation |

| 30 | - | High (likely base peak) | [CH₂NH₂]⁺ | α-cleavage |

Predicted Fragmentation Pathways

The fragmentation of 3-(2-Chlorophenyl)propan-1-amine under electron ionization is anticipated to proceed through several key pathways, as illustrated below. The ortho position of the chlorine atom may influence the fragmentation through steric and electronic effects, potentially leading to specific rearrangements.

Caption: Predicted major fragmentation pathways of 3-(2-Chlorophenyl)propan-1-amine.

Experimental Protocols

A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for the analysis of 3-(2-Chlorophenyl)propan-1-amine. Due to the polar nature of the primary amine, derivatization may be necessary to improve chromatographic peak shape and thermal stability.

Sample Preparation (with Derivatization)

-

Accurately weigh approximately 1 mg of the 3-(2-Chlorophenyl)propan-1-amine sample into a vial.

-

Add 1 mL of a suitable solvent (e.g., ethyl acetate).

-

Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

GC-MS Conditions

Table 2: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (split mode, 20:1) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes |

| Mass Spectrometer | |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

Experimental and Analytical Workflow

The overall workflow for the analysis of 3-(2-Chlorophenyl)propan-1-amine involves sample preparation, GC-MS analysis, and data processing.

Caption: General workflow for the GC-MS analysis of 3-(2-Chlorophenyl)propan-1-amine.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of 3-(2-Chlorophenyl)propan-1-amine. The predicted fragmentation patterns and detailed experimental protocols offer a starting point for the development and validation of analytical methods for this compound. The presented information is crucial for researchers in the fields of medicinal chemistry, drug metabolism, and quality control, enabling the confident identification and characterization of this and related molecules. It is important to note that the fragmentation data presented is predictive and should be confirmed with an authentic standard when available.

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential pharmacological relevance of 3-(2-Chlorophenyl)propan-1-amine. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Data

The fundamental molecular and physical properties of 3-(2-Chlorophenyl)propan-1-amine and its hydrochloride salt are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | 3-(2-Chlorophenyl)propan-1-amine | 3-(2-Chlorophenyl)propan-1-amine hydrochloride |

| Molecular Formula | C₉H₁₂ClN | C₉H₁₃Cl₂N |

| Molecular Weight | 169.65 g/mol | 206.112 g/mol |

| CAS Number | 18655-48-6 | Not available |

Representative Experimental Protocols

Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one (A Precursor to an Isomeric Amine)

A common route to phenylpropanamines involves the synthesis of a ketone precursor via Friedel-Crafts acylation, followed by reductive amination. The following is a representative protocol for a related isomer.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0°C, isobutyryl chloride is slowly added.

-

After the addition is complete, 3-chlorobenzaldehyde is added dropwise to the reaction mixture, while maintaining the temperature at 0°C.

-

The reaction is allowed to warm to room temperature and is stirred for 12-18 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized compound can be determined using GC-MS. For primary amines, derivatization is often employed to improve chromatographic performance.

Sample Preparation (with Derivatization):

-

Accurately weigh approximately 1 mg of the sample into a vial.

-

Add 1 mL of a suitable solvent (e.g., ethyl acetate).

-

Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

GC-MS Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (split mode, 20:1)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode:

The Enigmatic Potential of 2-Chlorophenylpropanamine Analogs: A Technical Guide for Drug Discovery

A notable scarcity of dedicated research on the biological activity of 2-chlorophenylpropanamine and its direct analogs presents a significant challenge in the field of pharmacology. This technical guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals by extrapolating potential biological activities, structure-activity relationships (SAR), and experimental methodologies from closely related chemical structures and broader pharmacological principles. The core 2-chlorophenylpropanamine scaffold, a substituted phenethylamine, suggests a likely interaction with monoamine neurotransmitter systems, a hallmark of many psychoactive compounds.

The phenethylamine backbone is a classic pharmacophore known to interact with monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] Inhibition of these transporters can lead to a range of physiological effects, including antidepressant, anxiolytic, and stimulant responses.[1] The presence and position of the chlorine atom on the phenyl ring are critical determinants of a compound's pharmacological profile, influencing its lipophilicity, electronic properties, and ultimately its binding affinity and selectivity for various biological targets.[1]

Hypothetical Structure-Activity Relationships (SAR)

In the absence of direct experimental data for 2-chlorophenylpropanamine analogs, we can hypothesize potential SAR based on general medicinal chemistry principles and data from related chloro-substituted phenylpropanamines. Modifications to the core structure could be systematically explored to modulate potency and selectivity.

Table 1: Hypothetical Structure-Activity Relationships for 2-Chlorophenylpropanamine Analogs

| Molecular Modification | Position of Modification | Predicted Impact on Biological Activity | Rationale |

| Phenyl Ring Substitution | Ortho-, Meta-, Para- positions | Alteration of potency and selectivity for monoamine transporters. | The position of the chloro group and the introduction of other substituents can influence binding affinity and functional activity at SERT, NET, and DAT. |

| Amine Group Modification | Terminal amine | N-alkylation or N-arylation could significantly alter the pharmacological profile, including selectivity for different transporters or receptors. | Modifications at the amine can impact transporter binding and may introduce activity at other receptor systems. |

| Propanamine Side Chain | Alkyl substitutions | Modifications to the propane chain can influence metabolic stability and steric interactions with the binding pocket of a target protein. | Changes in the side chain can affect the compound's half-life and its fit within the transporter's binding site. |

Potential Signaling Pathways and Biological Targets

Based on the pharmacology of structurally similar compounds, 2-chlorophenylpropanamine analogs are likely to function as monoamine releasing agents and/or reuptake inhibitors. This would primarily involve the modulation of monoaminergic signaling pathways in the central nervous system. By increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine, these compounds would enhance signaling at their respective postsynaptic receptors.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to 3-(2-Chlorophenyl)propan-1-amine as a Medicinal Chemistry Precursor

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, the identification and utilization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. Among these, 3-(2-Chlorophenyl)propan-1-amine and its structural isomers have emerged as critical precursors in the synthesis of a range of blockbuster drugs, spanning antidepressants to anti-obesity agents. This technical guide offers an in-depth exploration of the synthesis, applications, and pivotal role of 3-(2-Chlorophenyl)propan-1-amine in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chlorophenylpropanamine Scaffold

The chlorophenylpropanamine framework, characterized by a propyl amine chain attached to a chlorinated benzene ring, provides a unique combination of lipophilicity, metabolic stability, and conformational flexibility. These attributes make it an ideal starting point for the design of molecules targeting the central nervous system (CNS). The position of the chlorine atom on the phenyl ring significantly influences the pharmacological activity of the final drug molecule, allowing for fine-tuning of receptor binding and pharmacokinetic properties. This guide will focus primarily on the 2-chloro substituted isomer, a key intermediate in the synthesis of several noteworthy pharmaceuticals.

Synthetic Pathways to 3-(2-Chlorophenyl)propan-1-amine

The synthesis of 3-(2-Chlorophenyl)propan-1-amine can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below are detailed protocols for three common and effective synthetic strategies.

Reductive Amination of 3-(2-Chlorophenyl)propanal

Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.

Experimental Protocol:

-

Imine Formation: To a solution of 3-(2-chlorophenyl)propanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane, is added a solution of ammonia in methanol (excess, typically 5-10 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reducing agent, sodium borohydride (NaBH₄, 1.5-2 equivalents), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford 3-(2-chlorophenyl)propan-1-amine.

Catalytic Hydrogenation of 3-(2-Chlorophenyl)propionitrile

The reduction of a nitrile to a primary amine is a classic transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method for this conversion.

Experimental Protocol:

-

Reaction Setup: 3-(2-Chlorophenyl)propionitrile (1 equivalent) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of a hydrogenation catalyst, typically Palladium on carbon (Pd/C, 5-10 mol%), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus. The reaction is shaken or stirred at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 3-(2-chlorophenyl)propan-1-amine. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization. A study on the hydrogenation of a similar compound, 3-phenylpropionitrile, reported a 20% isolated yield and >99% purity of the corresponding amine.[1]

Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.[2][3][4][5][6]

Experimental Protocol:

-

N-Alkylation of Potassium Phthalimide: A mixture of potassium phthalimide (1.1 equivalents) and 1-bromo-3-(2-chlorophenyl)propane (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 80-100 °C for 4-6 hours.

-

Hydrolysis or Hydrazinolysis: After cooling to room temperature, the N-alkylated phthalimide intermediate is cleaved. This can be achieved by either:

-

Acid Hydrolysis: Refluxing with a strong acid (e.g., concentrated HCl) for several hours.

-

Hydrazinolysis (Ing-Manske procedure): Refluxing with hydrazine hydrate (1.2 equivalents) in ethanol for 2-4 hours. This method is often preferred due to milder conditions.[2]

-

-

Work-up and Purification:

-

Following Acid Hydrolysis: The reaction mixture is cooled, and the precipitated phthalic acid is filtered off. The filtrate is then made basic with a strong base (e.g., NaOH) to liberate the free amine, which is then extracted with an organic solvent.

-

Following Hydrazinolysis: The precipitated phthalhydrazide is filtered off, and the filtrate containing the desired amine is concentrated. The crude amine is then purified by extraction and column chromatography or distillation.

-

Application as a Precursor in the Synthesis of Key Pharmaceuticals

3-(2-Chlorophenyl)propan-1-amine and its isomers are instrumental in the synthesis of several commercially significant drugs.

Tianeptine

Tianeptine is an atypical antidepressant with a unique neurochemical profile.[7] The synthesis of tianeptine involves the alkylation of an aminoheptanoic acid derivative with a complex tricyclic core, which can be derived from precursors related to chlorophenylpropanamine. While the exact commercial synthesis routes are proprietary, the chlorophenyl moiety is a key structural feature.

| Intermediate/Product | Reaction Step | Yield (%) | Purity (%) | Reference |

| 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][8][9]thiazepine-5,5-dioxide | Chlorination | >94 | >99.0 | [10] |

| 7-((3-chloro-6,11-dihydro-5,5-dioxy-6-methyldiphenyl is (c, f) (1,2) thiazole-11 base) amino) oil of cognac | Condensation | 81 | 98 | [11] |

| Tianeptine Acid | Hydrolysis & Crystallization | 75 | 99.5 | [11] |

| Tianeptine Sodium | Salification | 85 | 99.8 | [11] |

Lorcaserin

Lorcaserin is a selective 5-HT₂C receptor agonist developed for the treatment of obesity.[8][9] The synthesis of lorcaserin utilizes (R)-2-(3-chlorophenyl)propan-1-amine as a key chiral building block.

| Intermediate/Product | Reaction Step | Overall Yield (%) | Purity (%) | Enantiomeric Excess (%) | Reference |

| Lorcaserin Hydrochloride | Six-step synthesis | 23.1 | 99.9 | >99.8 | [8] |

| Lorcaserin Hydrochloride | Six-step synthesis for scale-up | 92.3 | 99.8 | Not Specified | [9][12] |

Trazodone Analogues

Derivatives of chlorophenylpiperazine, which can be synthesized from chlorophenylpropanamine precursors, are used to create analogues of the antidepressant trazodone. These analogues are often investigated for their dual affinity for 5-HT1A and 5-HT7 receptors.[7]

| Compound | Synthesis Method | Yield (%) | Purity (%) | Reference |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[8][9][11]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | Microwave-assisted reductive alkylation (in ethanol) | 56 | 96 | [5] |

| 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[8][9][11]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | Microwave-assisted reductive alkylation (in ethanol) | 63 | 95 | [5] |

Visualization of Synthetic Workflows

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key transformations.

Conclusion

3-(2-Chlorophenyl)propan-1-amine and its related isomers are undeniably crucial building blocks in the landscape of modern medicinal chemistry. The synthetic routes to these precursors are well-established and offer flexibility for various research and development needs. Their application in the synthesis of diverse and impactful pharmaceuticals underscores their importance. This guide provides a foundational understanding for scientists and researchers, enabling further innovation in the design and synthesis of next-generation therapeutics built upon this versatile scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN105254587A - Preparation method of tianeptine sodium intermediate - Google Patents [patents.google.com]

- 11. CN103420937A - Synthesis method of tianeptine sodium - Google Patents [patents.google.com]

- 12. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of Chlorophenylpropanamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophenylpropanamines represent a class of psychoactive compounds with significant potential for interacting with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Understanding the nuanced relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics and for comprehending the pharmacological basis of their effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of chlorophenylpropanamines, with a focus on their interactions with monoamine transporters. It delves into the quantitative effects of chloro-substitution on binding affinity and uptake inhibition, details the experimental protocols for assessing these interactions, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Phenethylamine Scaffold and the Influence of Chloro-substitution

The propanamine (or aminopropane) backbone, a core feature of phenethylamines, is a well-established pharmacophore for monoamine transporter ligands. Modifications to this basic structure can dramatically alter a compound's affinity and selectivity for DAT, SERT, and NET. The introduction of a chlorine atom to the phenyl ring of a propanamine derivative introduces significant electronic and steric changes, thereby modulating its pharmacological profile.

The position of the chloro-substituent (ortho, meta, or para) is a critical determinant of activity. Generally, para-substitution with a halogen, such as chlorine, tends to increase a compound's potency at the serotonin transporter.[1][2] This is attributed to favorable interactions within the SERT binding pocket. The combined effect of chloro-substitution and other modifications, such as N-alkylation, further refines the compound's interaction with the monoamine transporters.

Quantitative Structure-Activity Relationship (SAR) of Chlorophenylpropanamines and Related Compounds

While specific research on a wide range of chlorophenylpropanamine derivatives is limited, a clear SAR can be elucidated by examining structurally similar compounds, such as chloro-substituted amphetamines and cathinones. The following tables summarize the in vitro potency (IC50 values) for the inhibition of dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM) of Substituted Amphetamines

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Amphetamine | 34.7 | 7.2 | 1846 |

| 4-Chloroamphetamine | 97.4 | 148 | 158 |

Data extrapolated from Fitzgerald et al. (2024).[1][2]

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Substituted Cathinones

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Cathinone | 53.6 | 28.5 | 3333 |

| 4-Chlorocathinone | 237 | 341 | 243 |

Data extrapolated from Fitzgerald et al. (2024).[1][2]

Key SAR Observations:

-

Unsubstituted Compounds: Amphetamine and cathinone display a clear preference for inhibiting DAT and NET over SERT.[1][2]

-

Para-Chloro Substitution: The addition of a chlorine atom at the para-position of the phenyl ring significantly increases the potency at SERT for both amphetamine and cathinone analogues.[1][2] This highlights the critical role of the substituent's position in determining transporter selectivity.

-

N-Alkylation: Increasing the length of the N-alkyl chain generally enhances potency at SERT.[1][2]

-

Combined Effects: The combination of para-chloro substitution and N-ethyl substitution has been shown to reduce the releasing effects at NET and DAT.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of chlorophenylpropanamines with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound to DAT, SERT, or NET by measuring its ability to compete with a specific radioligand.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

-

Test compound (chlorophenylpropanamine derivative)

-

Non-specific binding control: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Culture and harvest transporter-expressing HEK293 cells.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.[3]

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

-

Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.[4]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[3]

-

Synaptosomal Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET)

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

-

Test compound (chlorophenylpropanamine derivative)

-

Uptake Buffer: Krebs-Henseleit buffer supplemented with glucose, CaCl2, and pargyline (to inhibit monoamine oxidase).

-

Sucrose solutions (for synaptosome preparation)

-

Homogenizer

-

Centrifuge

-

96-well microplates

-

Scintillation counter and fluid

Procedure:

-

Synaptosome Preparation:

-

Assay Setup (in triplicate in a 96-well plate):

-

Pre-incubate synaptosomes with either vehicle or varying concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis:

-

Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of chlorophenylpropanamines.

Caption: Experimental workflow for synaptosomal monoamine uptake inhibition assay.

References

- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 5. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

In-Silico Modeling of 3-(2-Chlorophenyl)propan-1-amine Receptor Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of 3-(2-Chlorophenyl)propan-1-amine, a novel compound with potential psychoactive properties. Due to the limited availability of experimental data for this specific molecule, this document outlines a hypothetical yet methodologically rigorous approach to predict its receptor binding profile. The primary focus is on its potential interactions with key monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—as well as the trace amine-associated receptor 1 (TAAR1), based on structural similarities to known ligands. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for homology modeling, molecular docking, and binding affinity prediction, supplemented with illustrative, hypothetical data and workflow visualizations.

Introduction

3-(2-Chlorophenyl)propan-1-amine is a substituted propanamine derivative. Its structural features, particularly the chlorophenyl ring and the terminal amine group, suggest a potential for interaction with biogenic amine receptors and transporters in the central nervous system. In the early stages of drug discovery and psychoactive substance characterization, in-silico modeling provides a rapid and cost-effective means to generate initial hypotheses about a compound's mechanism of action. This guide details a systematic computational workflow to predict the binding affinities and interaction modes of 3-(2-Chlorophenyl)propan-1-amine with DAT, SERT, NET, and TAAR1, thereby prioritizing future experimental validation studies.

Putative Molecular Targets and Signaling Pathways

Based on the chemical structure of 3-(2-Chlorophenyl)propan-1-amine, the following primary molecular targets are proposed for investigation.

-

Dopamine Transporter (DAT): A key regulator of dopaminergic neurotransmission, DAT is a primary target for many psychostimulants.[1][2]

-

Serotonin Transporter (SERT): Responsible for the reuptake of serotonin, SERT is a major target for antidepressants and various psychoactive substances.[3][4]

-

Norepinephrine Transporter (NET): This transporter controls the synaptic levels of norepinephrine and is implicated in mood, arousal, and attention.[5][6]

-

Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor (GPCR) that binds to endogenous trace amines and psychoactive compounds, modulating monoaminergic systems.[7]

The signaling pathways associated with these targets are crucial for understanding the potential downstream effects of ligand binding.

In-Silico Modeling Workflow

The comprehensive workflow for this study involves several sequential computational steps, from target preparation to ligand-protein interaction analysis.

Methodologies and Experimental Protocols

This section details the computational procedures for predicting the binding of 3-(2-Chlorophenyl)propan-1-amine to its putative targets.

Target Protein Structure Preparation

The initial step involves obtaining high-quality 3D structures of the target receptors.

-

Protocol:

-

Search the RCSB Protein Data Bank (PDB) for crystal structures of human DAT, SERT, NET, and TAAR1.

-

For available structures, download the PDB files. Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions. Add polar hydrogens and assign appropriate protonation states to residues at physiological pH (7.4).

-

If a high-resolution crystal structure is unavailable, proceed to homology modeling.[8][9][10][11]

-

Homology Modeling

When experimental structures are absent, comparative modeling can generate reliable 3D models.[8][9][10][11]

-

Protocol:

-

Template Selection: Use the target protein sequence (from UniProt) as a query to search the PDB for suitable templates with high sequence identity, particularly in the transmembrane domains. For monoamine transporters, structures of the Drosophila melanogaster dopamine transporter (dDAT) or the human serotonin transporter can serve as excellent templates.[6][12]

-

Sequence Alignment: Perform a structure-based sequence alignment of the target and template sequences.

-

Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL.

-

Model Refinement and Validation: Refine the loop regions of the generated models. Validate the quality of the models using tools like PROCHECK (for Ramachandran plots) and QMEAN scores.

-

Ligand Preparation

The 3D structure of 3-(2-Chlorophenyl)propan-1-amine must be prepared for docking.

-

Protocol:

-

Generate the 2D structure of the ligand using chemical drawing software.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate protonation states for the amine group at physiological pH and calculate partial charges.

-

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor and estimates the binding affinity.[13][14][15][16]

-

Protocol:

-

Binding Site Definition: Identify the binding site on the target protein. For DAT, SERT, and NET, this is the central substrate-binding pocket (S1 site).[6][12] For TAAR1, it is the orthosteric binding pocket within the transmembrane helices.[7] Define a grid box encompassing this site.

-

Docking Simulation: Use docking software such as AutoDock Vina or GOLD to dock the prepared ligand into the defined binding site of each receptor.[17][18]

-

Pose Generation: Generate multiple binding poses (e.g., 10-20) for the ligand within the binding site.

-

Data Presentation and Analysis

The results of the docking simulations are analyzed to determine the most likely binding modes and to quantify the binding strength.

Hypothetical Binding Affinity Data

The following table summarizes hypothetical quantitative data from the in-silico analysis. This data is for illustrative purposes only.

| Receptor Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Interaction Type |

| DAT | -8.5 | 150 | ASP79, PHE320, SER422 | Ionic, Pi-Pi, H-Bond |

| SERT | -7.9 | 350 | ASP98, TYR176, ILE172 | Ionic, Pi-Cation, H-Bond |

| NET | -9.2 | 50 | ASP75, PHE317, TYR152 | Ionic, Pi-Pi, H-Bond |

| TAAR1 | -7.5 | 500 | ASP104, TRP264, PHE268 | Ionic, Pi-Pi, H-Bond |

Binding Pose Analysis

The top-ranked docking poses for each receptor are visually inspected to understand the specific molecular interactions.

-

Analysis Steps:

-

Visualize the ligand-receptor complexes using software like PyMOL or Chimera.

-

Identify key interactions such as hydrogen bonds, ionic bonds, hydrophobic interactions, and pi-stacking.

-

For the monoamine transporters, a critical interaction is expected between the protonated amine of the ligand and a conserved aspartate residue in the binding site (ASP79 in DAT, ASP98 in SERT, ASP75 in NET).[6][12]

-

The 2-chlorophenyl group's orientation will determine potential hydrophobic and aromatic interactions within the pocket.

-

Conclusion and Future Directions

This in-silico study provides a hypothetical but robust framework for characterizing the receptor binding profile of 3-(2-Chlorophenyl)propan-1-amine. The illustrative results suggest that this compound may act as a potent inhibitor of the norepinephrine transporter, with moderate activity at the dopamine and serotonin transporters, and weaker interaction with TAAR1. The predicted binding modes highlight key residues that could be crucial for its activity.

These computational predictions are foundational and require experimental validation. Future work should involve:

-

In-vitro Binding Assays: Radioligand binding assays using cell lines expressing the human DAT, SERT, NET, and TAAR1 to determine experimental Ki values.

-

Functional Assays: Neurotransmitter uptake inhibition assays to confirm the functional consequences of transporter binding.[19][20]

-

In-vivo Studies: Behavioral pharmacology studies in animal models to assess the psychoactive effects.